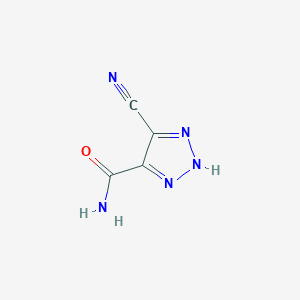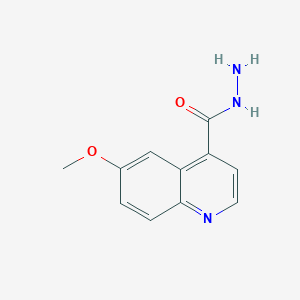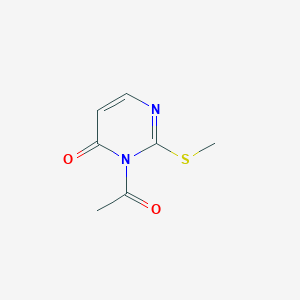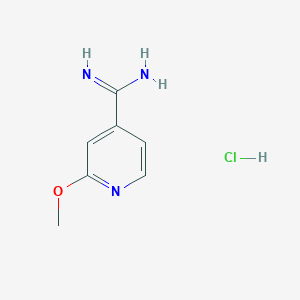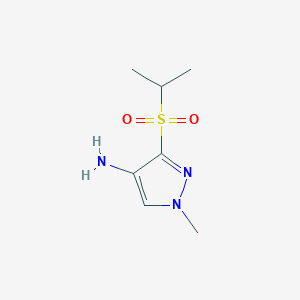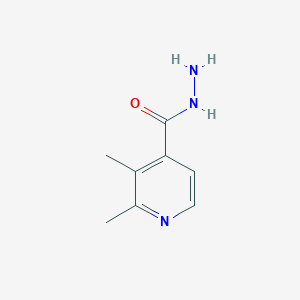
2,3-Dimethylisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylisonicotinohydrazide is an organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features two methyl groups attached to the 2nd and 3rd positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts may vary to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides. The specific products depend on the reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethylisonicotinohydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for treating infectious diseases and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are leveraged for various applications.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic Acid Hydrazide (Isoniazid): A well-known antitubercular agent with a similar hydrazide group but without the methyl substitutions.
2,3-Dimethylisonicotinic Acid: The precursor to 2,3-Dimethylisonicotinohydrazide, lacking the hydrazide group.
Ethambutol: Another antitubercular drug with a different structure but similar biological activity.
Uniqueness
This compound is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2,3-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-6(2)10-4-3-7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12) |
Clave InChI |
GTSVJUSOHYHSJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


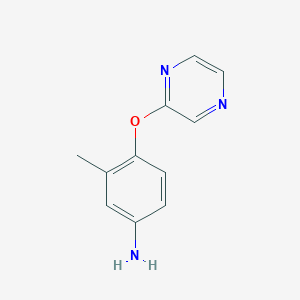
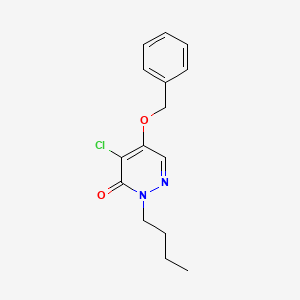
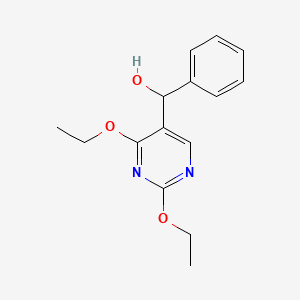
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
